molecular formula C8H11NO3 B3226710 Ethyl 2-ethyloxazole-5-carboxylate CAS No. 1257266-94-6

Ethyl 2-ethyloxazole-5-carboxylate

Cat. No.: B3226710
CAS No.: 1257266-94-6
M. Wt: 169.18 g/mol
InChI Key: CIWFKCUZQXHNKW-UHFFFAOYSA-N
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Description

Ethyl 2-ethyloxazole-5-carboxylate is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the 2-position and an ester (ethyl carboxylate) at the 5-position. Oxazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

ethyl 2-ethyl-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWFKCUZQXHNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241156
Record name 5-Oxazolecarboxylic acid, 2-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257266-94-6
Record name 5-Oxazolecarboxylic acid, 2-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257266-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxazolecarboxylic acid, 2-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyloxazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and water under open-air conditions . This reaction yields 3,5-disubstituted isoxazole with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyloxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced oxazole compounds.

Mechanism of Action

The mechanism of action of ethyl 2-ethyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives are known to inhibit certain enzymes or receptors, leading to various biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs: Oxazole, Thiazole, and Isoxazole Derivatives

The compound’s core structure can be compared to derivatives of oxazole (oxygen and nitrogen at 1,3-positions), thiazole (sulfur and nitrogen at 1,3-positions), and isoxazole (oxygen and nitrogen at 1,2-positions). Key differences include:

  • Heteroatom Effects : Thiazoles (sulfur-containing) exhibit greater lipophilicity and metabolic stability compared to oxazoles, influencing bioavailability .
Table 1: Structural Comparison of Selected Heterocyclic Carboxylates
Compound Name Heterocycle Substituents CAS No. Similarity Score*
Ethyl 2-ethyloxazole-5-carboxylate Oxazole 2-ethyl, 5-COOEt Not provided Reference
Ethyl 2-methylthiazole-5-carboxylate Thiazole 2-methyl, 5-COOEt 79836-78-5 0.83
Ethyl 5-methylisoxazole-4-carboxylate Isoxazole 5-methyl, 4-COOEt 51135-73-0 N/A
Ethyl 2-aminothiazole-5-carboxylate Thiazole 2-amino, 5-COOEt 32955-21-8 N/A

*Similarity scores based on structural alignment (0.83 = high similarity) .

Physicochemical Properties

  • Molecular Weight: this compound (estimated MW: ~169.18 g/mol) is lighter than Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (MW: 171.15 g/mol) but heavier than Ethyl 2-aminothiazole-5-carboxylate (MW: 172.20 g/mol) .
  • Solubility : Thiazole derivatives generally exhibit lower aqueous solubility due to sulfur’s hydrophobic nature, whereas oxazoles may have moderate solubility influenced by ester groups .

Biological Activity

Ethyl 2-ethyloxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an oxazole ring with an ethyl substitution at the 2-position and a carboxylate group at the 5-position. This unique structure contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The compound can be synthesized through various methods, including:

  • Cyclization of Precursors : A common method involves the reaction of ethylamine with glyoxal under acidic conditions to form the oxazole ring, followed by oxidation and carboxylation to introduce the carboxylic acid group.
  • Industrial Production : Large-scale synthesis typically employs optimized reaction conditions, such as continuous flow reactors, to enhance yield and purity.

Biological Activities

This compound exhibits several biological activities, which are summarized in the following table:

Biological Activity Description
Enzyme Inhibition Acts as an enzyme inhibitor by binding to active sites of target enzymes.
Anticancer Potential Compounds with similar structures have shown HDAC inhibitory activity, suggesting potential anticancer properties .
Antioxidant Activity Isoxazole derivatives exhibit antioxidant properties, indicating a possible role in reducing oxidative stress .
Antimicrobial Activity Related compounds have demonstrated effectiveness against various pathogens .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, which prevents substrate access. Its structure allows for hydrogen bonding and hydrophobic interactions with proteins, influencing their function.

Case Studies

  • HDAC Inhibition Study :
    • A study investigated the HDAC inhibitory activity of various isoxazole derivatives. Compounds similar to this compound exhibited IC50 values significantly lower than traditional HDAC inhibitors, indicating strong potential for cancer treatment applications .
  • Antioxidant Properties :
    • Research on isoxazole derivatives demonstrated their effectiveness in reducing oxidative stress in cellular models. One compound showed superior antioxidant activity compared to established antioxidants like quercetin .

Q & A

Q. How can the environmental impact of this compound be assessed during disposal?

  • Methodological Answer :
  • Ecotoxicity Screening : Use Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines) to evaluate acute toxicity .
  • Degradation Studies : Monitor hydrolysis rates under varying pH (pH 4–10) and UV exposure to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-ethyloxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-ethyloxazole-5-carboxylate

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